
4-methyl-N-(2-methyl-1,3-dihydroinden-2-yl)-3-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methyl-1,3-dihydroinden-2-yl)-3-methylsulfonylbenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a benzamide core with methyl and sulfonyl substituents, makes it a subject of interest for researchers exploring new chemical entities with specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-1,3-dihydroinden-2-yl)-3-methylsulfonylbenzamide typically involves multiple steps:
-
Formation of the Indene Derivative: : The initial step involves the synthesis of the 2-methyl-1,3-dihydroindene derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where indene is alkylated using methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Sulfonylation: : The next step is the introduction of the sulfonyl group. This is usually done by reacting the indene derivative with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like pyridine to form the sulfonylated intermediate.
-
Amidation: : The final step involves the formation of the benzamide structure. This is achieved by reacting the sulfonylated intermediate with 4-methyl-3-aminobenzamide under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyl-1,3-dihydroinden-2-yl)-3-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which might reduce the sulfonyl group to a thiol or the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the sulfonyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Halogenated derivatives, substituted amides.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique chemical properties might make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study biological pathways or as a ligand in biochemical assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-1,3-dihydroinden-2-yl)-3-methylsulfonylbenzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s sulfonyl and amide groups are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-1,3-dihydroinden-2-yl)-4-methylbenzamide: Similar structure but lacks the sulfonyl group.
4-methyl-N-(2-methyl-1,3-dihydroinden-2-yl)benzamide: Similar but without the methylsulfonyl group.
N-(2-methyl-1,3-dihydroinden-2-yl)-3-methylsulfonylbenzamide: Similar but with different substitution patterns.
Uniqueness
4-methyl-N-(2-methyl-1,3-dihydroinden-2-yl)-3-methylsulfonylbenzamide is unique due to the presence of both the sulfonyl and amide groups, which can confer specific chemical reactivity and biological activity. This dual functionality might make it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
4-methyl-N-(2-methyl-1,3-dihydroinden-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13-8-9-14(10-17(13)24(3,22)23)18(21)20-19(2)11-15-6-4-5-7-16(15)12-19/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVANAWTVPILTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CC3=CC=CC=C3C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7057309.png)

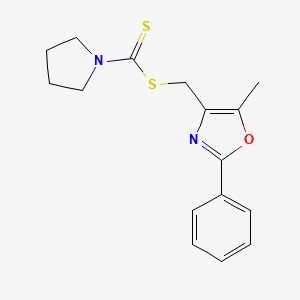
![1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide](/img/structure/B7057322.png)
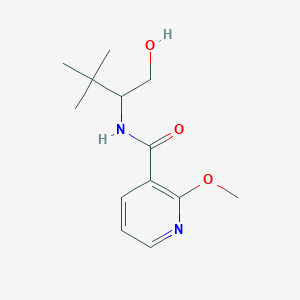
![N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7057337.png)
![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7057339.png)
![2-[Cyclopropyl-[[6-(dimethylamino)pyridin-3-yl]methyl]amino]acetonitrile](/img/structure/B7057342.png)
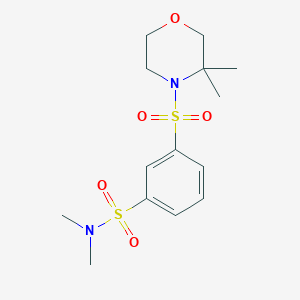
![(3S,4R)-4-[3-(4-methoxyphenoxy)propyl-methylamino]oxolan-3-ol](/img/structure/B7057358.png)
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7057364.png)
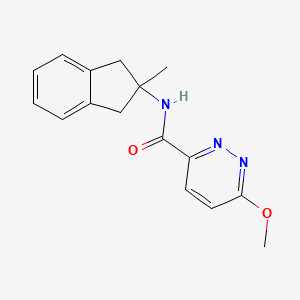
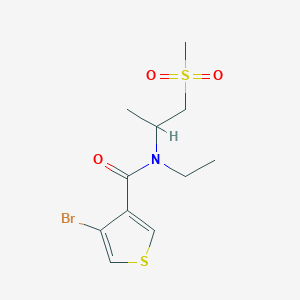
![N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7057380.png)
